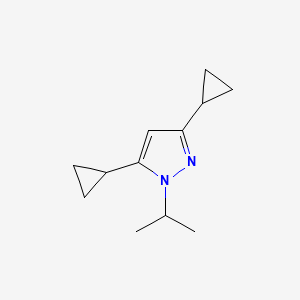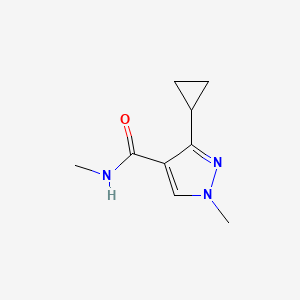![molecular formula C12H12BrN3O B7549658 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7549658.png)
5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine inhibition by 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in regulating cell proliferation and differentiation. It also regulates the insulin signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve insulin sensitivity in diabetic animal models. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine in lab experiments is its specificity for 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine inhibition. It has been shown to have minimal off-target effects and is highly selective for 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine isoforms. However, one of the limitations is its poor solubility, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For the research on 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine include exploring its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It is also important to investigate its pharmacokinetics and pharmacodynamics in vivo to understand its efficacy and safety. Additionally, there is a need to develop more potent and selective 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine inhibitors that can overcome the limitations of 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine.
Synthesemethoden
The synthesis of 5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine involves the reaction of 2-amino-5-bromo-pyridine with 2-bromo-3-methoxypyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It has been shown to inhibit glycogen synthase kinase-3 (5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine), a key enzyme involved in multiple signaling pathways that regulate cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-17-12-9(3-2-6-14-12)7-15-11-5-4-10(13)8-16-11/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTQAONYSITGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

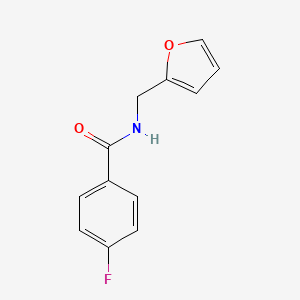
![N~1~-(4-fluorophenyl)-2-{4-oxo-1-phenyl-8-[(E)-3-phenyl-2-propenoyl]-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B7549583.png)

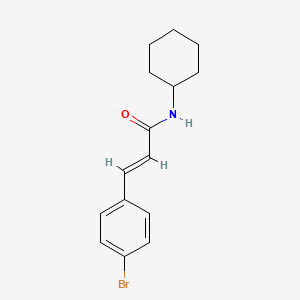
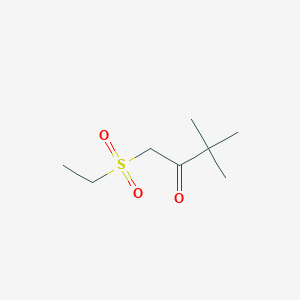
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549614.png)
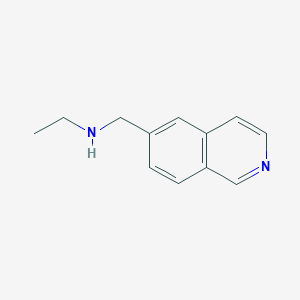
![N-[(1-benzylindol-3-yl)methyl]cyclopropanamine](/img/structure/B7549626.png)
![(6E)-2-(2-chlorophenyl)-2-(methylamino)-6-[(3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B7549627.png)

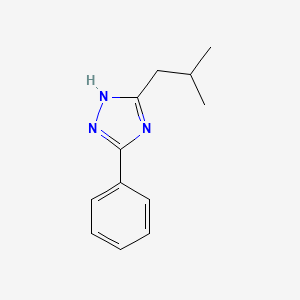
![4-[4-(4-Methylphenyl)triazol-1-yl]benzoic acid](/img/structure/B7549652.png)
